molecular formula C9H9F2NO2 B13543657 2-(Dimethylamino)-3,4-difluorobenzoic acid

2-(Dimethylamino)-3,4-difluorobenzoic acid

Cat. No.: B13543657
M. Wt: 201.17 g/mol
InChI Key: QPRFTCIBONDPMQ-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-3,4-difluorobenzoic acid is an organic compound that features a benzoic acid core substituted with dimethylamino and difluoro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)-3,4-difluorobenzoic acid typically involves the introduction of dimethylamino and difluoro groups onto a benzoic acid scaffold. One common method involves the reaction of 3,4-difluorobenzoic acid with dimethylamine under suitable conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis, which allows for better control over reaction parameters and higher throughput. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)-3,4-difluorobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The difluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

2-(Dimethylamino)-3,4-difluorobenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be used in the development of fluorescent probes and other bioactive molecules.

    Industry: The compound is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-3,4-difluorobenzoic acid involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the difluoro groups can influence the compound’s electronic properties. These interactions can modulate the activity of enzymes, receptors, or other biological targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Dimethylamino benzoic acid: Similar structure but lacks the difluoro groups.

    2-(Dimethylamino)ethyl benzoate: Contains an ester group instead of a carboxylic acid.

    3,4-Difluorobenzoic acid: Lacks the dimethylamino group.

Uniqueness

2-(Dimethylamino)-3,4-difluorobenzoic acid is unique due to the presence of both dimethylamino and difluoro groups, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications, particularly in the design of new materials and pharmaceuticals.

Properties

Molecular Formula

C9H9F2NO2

Molecular Weight

201.17 g/mol

IUPAC Name

2-(dimethylamino)-3,4-difluorobenzoic acid

InChI

InChI=1S/C9H9F2NO2/c1-12(2)8-5(9(13)14)3-4-6(10)7(8)11/h3-4H,1-2H3,(H,13,14)

InChI Key

QPRFTCIBONDPMQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=CC(=C1F)F)C(=O)O

Origin of Product

United States

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